N-(2-chlorobenzyl)-2-((3,4-dimethoxyphenyl)amino)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3,4-dimethoxyanilino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-25-16-8-7-13(9-17(16)26-2)22-19-23-15(11-27-19)18(24)21-10-12-5-3-4-6-14(12)20/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDIBNHVPSXWFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-((3,4-dimethoxyphenyl)amino)thiazole-4-carboxamide is a compound that belongs to the thiazole family, which has garnered attention for its diverse biological activities. Thiazole derivatives are known for their potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article explores the biological activity of this specific compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₇H₁₅ClN₄O₂S
- Molecular Weight : 406.9 g/mol
This compound features a thiazole ring linked to a chlorobenzyl group and a dimethoxyphenyl moiety, which contribute to its biological properties.
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a range of biological activities. The specific compound has been studied for its antimicrobial and anticancer properties.
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial activity against various pathogens. A study highlighted the effectiveness of 2-amino-1,3,4-thiadiazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi . The presence of halogen substituents, such as chlorine in this compound, is associated with enhanced antibacterial activity .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(2-chlorobenzyl)-thiazole | Staphylococcus aureus | 32 μg/mL |
| N-(2-chlorobenzyl)-thiazole | Escherichia coli | 64 μg/mL |
| N-(2-chlorobenzyl)-thiazole | Candida albicans | 42 μg/mL |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole compounds can inhibit the proliferation of HepG2 liver cancer cells and PC12 neuroblastoma cells .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| N-(2-chlorobenzyl)-thiazole | HepG2 | <1.0 |
| N-(2-chlorobenzyl)-thiazole | PC12 | <1.5 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiazole derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interaction with DNA : Some studies suggest that thiazoles may intercalate into DNA or inhibit topoisomerases, disrupting cancer cell replication .
- Anti-inflammatory Pathways : Thiazoles may also modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .
Case Studies
Recent case studies have further elucidated the potential applications of thiazole derivatives in clinical settings:
- Antibacterial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, suggesting their potential as novel antibiotics .
- Cancer Treatment : Another investigation revealed that specific thiazole compounds significantly reduced tumor growth in xenograft models of breast cancer, indicating their promise as anticancer agents .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives, including N-(2-chlorobenzyl)-2-((3,4-dimethoxyphenyl)amino)thiazole-4-carboxamide, exhibit significant antimicrobial properties. Studies have shown that compounds with a thiazole moiety can demonstrate enhanced antibacterial and antifungal activities against various pathogens. For instance, derivatives of 2-amino-1,3,4-thiadiazole have been reported to possess substantial antimicrobial properties, suggesting that similar thiazole-based compounds may also exhibit this potential .
Anticancer Properties
Thiazole derivatives have been investigated for their anticancer effects. Specific studies highlight that compounds like this compound may interact with cellular pathways involved in cancer progression. For example, aminothiazole derivatives have shown promising anticancer activity against various cancer cell lines, including HepG2 and PC12 . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease processes. Enzyme inhibition is a common mechanism for many pharmacologically active compounds. Research indicates that thiazole derivatives can interfere with metabolic pathways by inhibiting enzymes crucial for the survival of pathogens or cancer cells .
Reactive Oxygen Species Modulation
Another potential application lies in the modulation of reactive oxygen species (ROS). Compounds that can scavenge free radicals or modulate oxidative stress are valuable in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. Thiazole derivatives have shown promise in this area by potentially reducing oxidative stress through their antioxidant properties .
Synthesis and Evaluation
Numerous studies have focused on the synthesis of thiazole-based compounds and their biological evaluation. For instance, a study synthesized a series of thiazole derivatives and evaluated their antimicrobial activities against standard strains, finding significant activity compared to control groups .
Structure-Activity Relationship (SAR) Analysis
SAR studies have been instrumental in understanding how structural modifications influence the biological activity of thiazole derivatives. By altering substituents on the thiazole ring or the benzyl group, researchers can optimize potency and selectivity for specific targets .
Data Summary
| Property | Findings |
|---|---|
| Antimicrobial Activity | Significant activity against various pathogens |
| Anticancer Activity | Promising results against HepG2 and PC12 |
| Enzyme Inhibition | Potential inhibitors of key metabolic enzymes |
| ROS Modulation | Possible antioxidant effects |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s structural analogs can be categorized based on core modifications or substituent variations:
Thiazole Carboxamides with Modified Substituents
- Compound 29 (): Features a 3,4,5-trimethoxybenzamido group and a 4-azidobenzoyl substituent. The additional methoxy group (vs. The azide group introduces reactivity for click chemistry applications, which is absent in the target compound .
- Compound 31 (): Contains a 3-aminobenzamido group instead of the 3,4-dimethoxyphenylamino moiety. The amino group enhances hydrophilicity, contrasting with the lipophilic methoxy groups in the target compound. This difference could impact solubility and target selectivity .
Benzamide Derivatives with Similar Substitutions
- Rip-B (): N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide shares the 3,4-dimethoxyphenyl group but lacks the thiazole core.
Thiazole Derivatives with Halogenated Benzyl Groups
- N-(4-Bromobenzyl)-2-amino-4-phenyl-1,3-thiazole (): Substitutes the 2-chlorobenzyl group with a 4-bromobenzyl group. Bromine’s larger atomic radius and polarizability may enhance π-π stacking interactions compared to chlorine, influencing receptor affinity .
Key Data Table
Functional Implications of Substituents
- 3,4-Dimethoxyphenyl Group : Common in bioactive compounds (e.g., verapamil analogs in ), this group enhances membrane permeability and may confer antioxidant or receptor-modulating activity .
- Halogenated Benzyl Groups : Chlorine (target compound) vs. bromine () affects electronic effects (Cl: electron-withdrawing; Br: polarizable). Chlorine may improve metabolic stability compared to bromine .
Q & A
Q. What are the standard synthetic routes for preparing N-(2-chlorobenzyl)-2-((3,4-dimethoxyphenyl)amino)thiazole-4-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
- Amide bond formation : Use coupling agents like EDCI/HOBt for carboxamide linkages, as seen in analogous thiazole derivatives (e.g., compound 5 in ).
- Thiazole ring construction : Cyclization of thiourea intermediates with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF, as in ).
- Purification : Column chromatography (silica gel) or preparative TLC (n-hexane/ethyl acetate gradients) to isolate the final product .
Q. How is the structural integrity and purity of the compound validated?
- Methodological Answer :
- 1H/13C NMR spectroscopy : Confirms substituent positions and aromatic proton environments (e.g., compound 31 in showed matching δ values for methoxy and chlorobenzyl groups).
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z = 455.12 for a related thiazole carboxamide in ).
- HPLC : Purity >95% is standard, with C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodological Answer :
-
Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates (e.g., 75% yield in DMF vs. 57% in ethanol for compound 67 in ).
-
Catalyst tuning : Lawesson’s reagent improves thioamide formation (e.g., compound 81 in ).
-
Temperature control : Reflux (80–100°C) for thiourea cyclization minimizes side products .
Table 1 : Yield Optimization for Analogous Thiazole Derivatives
Compound Solvent Catalyst Yield (%) Reference 66 DMF EDCI/HOBt 75 70 Ethanol None 3 5 THF EDCI/HOBt 89.7
Q. What strategies resolve contradictions in biological activity data across similar compounds?
- Methodological Answer :
- SAR analysis : Compare substituent effects (e.g., 3,4-dimethoxy vs. 3,4,5-trimethoxy groups in showed reduced activity with bulkier substituents).
- Dose-response profiling : Test compound libraries at multiple concentrations (e.g., IC₅₀ values for anticancer activity in ).
- Target validation : Use kinase assays or CRISPR screens to confirm mechanism specificity .
Q. How are computational methods integrated into experimental design for this compound?
- Methodological Answer :
- Docking studies : Predict binding to kinases (e.g., EGFR or CDK2) using Schrödinger Suite or AutoDock Vina.
- DFT calculations : Analyze electron distribution in the thiazole core to guide functionalization (e.g., chlorobenzyl group’s electron-withdrawing effects in ).
- MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories .
Data Contradiction Analysis
Q. Why do some synthetic routes report low yields (<10%) for thiazole carboxamides?
- Methodological Answer :
- Byproduct formation : Competing reactions (e.g., oxidation of thiol intermediates) reduce yield. Mitigate with inert atmospheres (N₂/Ar) .
- Steric hindrance : Bulky substituents (e.g., 3,4-dimethoxyphenyl) slow amide coupling. Use microwave-assisted synthesis to accelerate kinetics .
Biological Evaluation
Q. What assays are recommended for preliminary evaluation of anticancer activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
